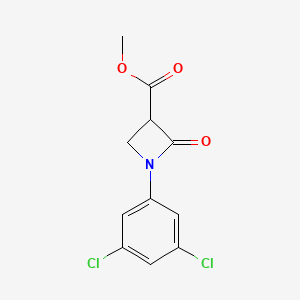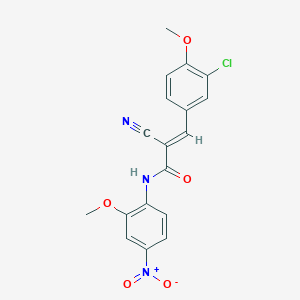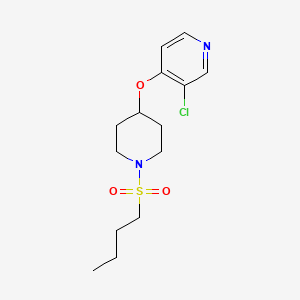
5-Brom-4-chlor-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-1-benzofuran is a compound with the molecular weight of 231.48 . It is a light yellow liquid and is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-1-benzofuran consists of a benzofuran ring substituted with bromine and chlorine atoms . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .Physical and Chemical Properties Analysis
5-Bromo-4-chloro-1-benzofuran is a light yellow liquid . It has a molecular weight of 231.48 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Wirkungen: Verbindung 36, ein substituiertes Benzofuran, zeigt eine signifikante Hemmung des Zellwachstums in verschiedenen Krebszelllinien, einschließlich Leukämie, Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Forscher untersuchen sein Potenzial als Antikrebsmittel.
Chalkonverbindungen: Benzofuran-substituierte Chalkone (wie 3-Aryl-1-(5-brom-1-benzofuran-2-yl)-2-propanone) sind ebenfalls vielversprechende Kandidaten für die Entwicklung von Krebsmedikamenten . Diese Verbindungen können neue therapeutische Wege bieten.
Antibakterielle Aktivität
Benzofuranverbindungen haben antimikrobielle Eigenschaften gezeigt. Wichtige Punkte sind:
- Substitution an der 4-Position: Substituenten, die Halogene oder Hydroxylgruppen an der 4-Position enthalten, verstärken die antimikrobielle Aktivität . Forscher untersuchen diese Derivate für potenzielle klinische Anwendungen.
Serotoninrezeptorbindung
5-Brombenzofuran ist an der Synthese von 1-(7-Benzofuranyl)-4-methylpiperazin beteiligt, das in vitro selektiv an den Serotoninrezeptor 5-HT2A bindet . Das Verständnis solcher Wechselwirkungen trägt zur Wirkstoffentwicklung bei.
Synthetische Chemie
Kürzliche Fortschritte bei der Konstruktion von Benzofuranringen liefern wertvolle Einblicke:
Eindeutige Radikalzyklisierung: Forscher haben eine Methode zur Konstruktion komplexer Benzofuran-Derivate unter Verwendung einer Radikalzyklisierungskaskade entwickelt. Dieser Ansatz liefert polycyclische Benzofuranverbindungen, die zuvor schwierig zu synthetisieren waren .
Protonenquantentunneln: Eine weitere innovative Methode beinhaltet die Konstruktion von Benzofuranringen über Protonenquantentunneln. Dieser Prozess liefert hohe Ausbeuten und weniger Nebenreaktionen, was die Synthese komplexer Ringsysteme erleichtert .
Zusammenfassend lässt sich sagen, dass 5-Brom-4-chlor-1-benzofuran in verschiedenen Bereichen vielversprechend ist, von der Krebsforschung bis hin zu antimikrobiellen Studien und der synthetischen Chemie. Seine vielseitigen Eigenschaften machen es zu einem faszinierenden Thema für weitere Untersuchungen. 🌟
Wirkmechanismus
Target of Action
Benzofuran compounds, which 5-bromo-4-chloro-1-benzofuran is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including inhibiting cell growth .
Action Environment
It is known that the activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Safety and Hazards
Zukünftige Richtungen
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro . This interaction suggests its potential use in modulating serotonin-related pathways, which are critical in mood regulation and other neurological functions.
Cellular Effects
The effects of 5-Bromo-4-chloro-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been shown to exhibit antibacterial activity against various bacterial strains . This indicates that 5-Bromo-4-chloro-1-benzofuran may also possess antimicrobial properties, potentially affecting cellular processes in pathogenic microorganisms.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-1-benzofuran exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with serotonin receptors suggests a mechanism involving the modulation of neurotransmitter pathways . Additionally, its structure allows for potential interactions with other biomolecules, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-1-benzofuran change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit sustained biological activity over extended periods . This suggests that 5-Bromo-4-chloro-1-benzofuran may have stable and long-lasting effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, similar compounds have shown dose-dependent toxicity in various animal studies . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Bromo-4-chloro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives are known to undergo various metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Bromo-4-chloro-1-benzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, benzofuran derivatives have been shown to interact with membrane transporters, facilitating their cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-1-benzofuran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization is essential for elucidating the compound’s activity and function at the molecular level .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRMOALIAATZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2586467.png)
![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)
![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)



![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)
![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)
